molecular formula C22H28N2O2 B1667777 Brefonalol CAS No. 104051-20-9

Brefonalol

Cat. No. B1667777
M. Wt: 352.5 g/mol
InChI Key: YYUZPBGIBVJYSI-UHFFFAOYSA-N
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Description

Brefonalol is a beta-adrenergic antagonist . It reduces heart frequency and blood pressure and dilates blood vessels . It has been studied around 1990 but is not known to be marketed as of 2021 . Brefonalol was also being developed for the treatment of hypertension, arrhythmias, and angina pectoris .


Molecular Structure Analysis

The IUPAC name for Brefonalol is 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one . The chemical formula is C22H28N2O2 . The molar mass is 352.478 g·mol−1 .

Scientific Research Applications

1. Psychometric Evaluation in Health-Related Quality of Life Assessments

Brefonalol has been instrumental in studies exploring health-related quality of life (QoL) assessments. For instance, the World Health Organization Quality of Life measure (WHOQOL-BREF) has been effectively utilized in various research contexts, including biomedical trials. This measure is particularly relevant in the context of substance use treatment research, as highlighted by Kirouac et al. (2017), who emphasize its appropriateness and effectiveness in assessing improvements in quality of life in alcohol use disorder (AUD) research (Kirouac et al., 2017).

2. Validation in Cross-Cultural and Clinical Settings

The WHOQOL-BREF, which has been utilized in research involving Brefonalol, has shown significant psychometric properties and cross-cultural validity. This is evident from studies such as those conducted by Skevington et al. (2004), who analyzed its performance as an integrated instrument in 23 countries, proving its reliability and validity across diverse populations (Skevington et al., 2004).

3. Application in Substance Abuse Treatment Outcomes

Chang et al. (2014) conducted a psychometric evaluation of WHOQOL-BREF in heroin-dependent patients undergoing methadone maintenance treatment, highlighting the suitability of this measure in substance abuse research. This study emphasizes the utility of WHOQOL-BREF, and indirectly Brefonalol, in gauging treatment outcomes for substance abusers (Chang et al., 2014).

4. Exploring Quality of Life in Chronic Conditions

Research involving Brefonalol has also delved into the quality of life in individuals with chronic conditions, such as stroke. For example, a study by Park (2019) demonstrated the effectiveness of time-use intervention in improving the quality of life in outpatients with chronic stroke, using WHOQOL-BREF for assessment (Park, 2019).

5. Impact on Mental Health and Perceived Stigma

In studies like Tsutsumi et al. (2007), the quality of life, mental health, and perceived stigma in leprosy patients were evaluated using WHOQOL-BREF. This highlights the broader application of Brefonalol in researching the psychological and social dimensions of chronic diseases (Tsutsumi et al., 2007).

properties

IUPAC Name

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUZPBGIBVJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869414
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brefonalol

CAS RN

103880-26-8, 104051-20-9
Record name 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103880-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brefonalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREFONALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1.4 g (0.006 mole) of 3,4-dihydro-6-(alpha,alpha-dihydroxy-acetyl)-quinolin-2-(1H)-one and 1.37 g (0.008 mole) of 1,1-dimethyl-3-phenyl-propanamine in 60 ml of ethanol and 30 ml of dimethylformamide is heated to 80° C. for 2 hours and, after cooling to room temperature, about 1.5 g of sodium borohydride are gradually added. After 2 hours, the mixture is acidified with acetic acid and the solvent is evaporated off in vacuo. After being rendered alkaline with 2N sodium hydroxide solution, the residue is extracted with methylene chloride. The residue of the organic phase is purified by column chromatography on silica gel (CHCl3 /MeOH 93/7).
Name
3,4-dihydro-6-(alpha,alpha-dihydroxy-acetyl)-quinolin-2-(1H)-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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